molecular formula C8H7BClN3O2 B14070913 (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14070913
M. Wt: 223.42 g/mol
InChI Key: ZSCTVLYZQYZKMW-UHFFFAOYSA-N
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Description

(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Imidazole Substitution: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the imidazole acts as a nucleophile.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the pyridine ring or the imidazole ring, potentially leading to the formation of dihydropyridine or dihydroimidazole derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Boronic esters, borates.

    Reduction: Dihydropyridine, dihydroimidazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with boronic acids.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and catalysts.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: The boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid depends on its application:

    Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.

    Protein Interaction: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol
  • (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)amine
  • (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)thiol

Uniqueness

(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with enzymes or proteins.

Properties

Molecular Formula

C8H7BClN3O2

Molecular Weight

223.42 g/mol

IUPAC Name

(5-chloro-6-imidazol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H7BClN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H

InChI Key

ZSCTVLYZQYZKMW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CN=C2)Cl)(O)O

Origin of Product

United States

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